

Storage and stability of Dihydro-2H-thiopyran-3(4H)-one

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Compound of Interest

Compound Name: Dihydro-2H-thiopyran-3(4H)-one

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An In-Depth Technical Guide to the Storage and Stability of **Dihydro-2H-thiopyran-3(4H)-one**

Introduction

Dihydro-2H-thiopyran-3(4H)-one, a sulfur-containing heterocyclic ketone, is a valuable building block in organic synthesis and medicinal chemistry. Its structural features—a reactive ketone and a thioether within a saturated six-membered ring—confer upon it a unique reactivity profile that is advantageous for constructing more complex molecular architectures. However, these same features present inherent stability challenges that must be understood and managed to ensure its integrity during storage and experimental use.

This guide provides a comprehensive analysis of the factors influencing the stability of **Dihydro-2H-thiopyran-3(4H)-one**. While long-term, formal stability studies on this specific molecule are not extensively documented in public literature, we can construct a robust stability profile by examining its core functional groups, extrapolating data from analogous structures like Dihydro-2H-pyran-3(4H)-one, and applying fundamental principles of organic chemistry. This document is intended for researchers, chemists, and drug development professionals who require a deep, mechanistic understanding to ensure the quality and reliability of this important synthetic intermediate.

Physicochemical Properties and Intrinsic Stability

The stability of **Dihydro-2H-thiopyran-3(4H)-one** is dictated by the interplay of its thioether and ketone functionalities within the cyclic structure.

- **Thioether Moiety:** Unlike its oxygen analogue (an ether), the thioether sulfur atom is susceptible to oxidation. It can be readily oxidized to a sulfoxide and subsequently to a sulfone. This represents the most significant intrinsic liability of the molecule. The oxidation can be initiated by atmospheric oxygen, especially in the presence of light or trace metal impurities, or by reaction with oxidizing agents.[\[1\]](#)[\[2\]](#)
- **Ketone Functionality:** The ketone group, with its adjacent α -protons at the C-2 and C-4 positions, is susceptible to base-catalyzed reactions. Abstraction of these protons can lead to the formation of an enolate, which can participate in self-condensation (aldol) reactions, leading to dimerization and polymerization.[\[3\]](#) While the cyclic nature of the ketone can influence reactivity due to ring strain, this pathway remains a primary concern under basic conditions.[\[4\]](#)[\[5\]](#)
- **Ring Structure:** The tetrahydrothiopyran ring is generally stable. Unlike the analogous tetrahydropyran ring, which is susceptible to acid-catalyzed hydrolytic cleavage, the thioether linkage is significantly more robust under acidic conditions.[\[6\]](#)

Table 1: Physicochemical Properties of **Dihydro-2H-thiopyran-3(4H)-one**

Property	Value	Source
Molecular Formula	C ₅ H ₈ OS	[7]
Molecular Weight	116.18 g/mol	[7]
Appearance	Yellow Solid (may also be liquid/semi-solid)	
IUPAC Name	Dihydro-2H-thiopyran-3(4H)-one	
InChI Key	UCVLBKIDCLECCH-UHFFFAOYSA-N	

Potential Degradation Pathways

Understanding the potential degradation pathways is critical for developing appropriate storage and handling protocols. The primary routes of degradation are oxidation and base-catalyzed

condensation.

Oxidation Pathway

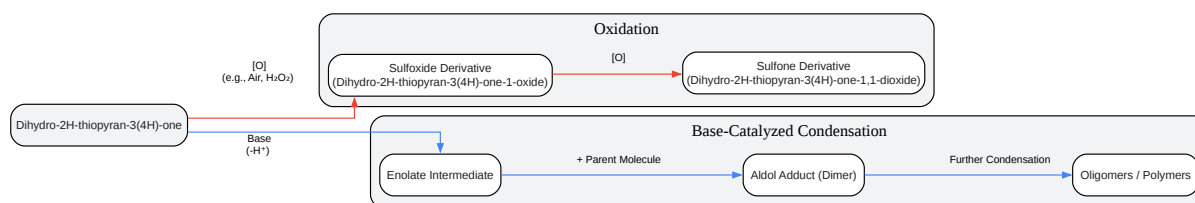
The sulfur atom is the most likely site of oxidative degradation. This reaction proceeds in a stepwise manner, typically initiated by mild oxidizing conditions.

- Formation of Sulfoxide: The thioether is oxidized to **Dihydro-2H-thiopyran-3(4H)-one-1-oxide**.
- Formation of Sulfone: Further oxidation of the sulfoxide yields **Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide**.

These oxidative processes can be accelerated by exposure to air, light, and incompatible materials such as strong oxidizing agents.[8]

Base-Catalyzed Degradation

In the presence of bases, the ketone functionality becomes the reactive center. The acidic α -protons can be removed, leading to an enolate intermediate. This enolate can then act as a nucleophile, attacking the carbonyl carbon of another molecule in a self-aldol condensation reaction.[3] This can lead to the formation of dimers and, eventually, higher-order oligomers or polymers, which may present as a viscous or solidified material.[9]



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Caption: Inferred primary degradation pathways for **Dihydro-2H-thiopyran-3(4H)-one**.

Recommended Storage and Handling Protocols

To mitigate the degradation risks, a multi-faceted approach to storage and handling is essential. The core principle is to protect the compound from oxygen, light, heat, and incompatible chemical environments.

Table 2: Recommended Storage Conditions

Parameter	Recommendation	Rationale
Temperature	Long-term: -20°C Short-term: 2-8°C	Reduces rates of all chemical reactions, including oxidation and condensation.[9]
Atmosphere	Inert gas (Argon or Nitrogen)	Prevents oxidation of the thioether moiety by atmospheric oxygen.[8][9]
Container	Tightly sealed, amber glass vial or bottle	Prevents exposure to air and moisture. Amber glass protects from light, which can catalyze degradation.[8][10]
Purity	Use high-purity material	Trace impurities (e.g., metal ions, acidic/basic residues) can act as catalysts for degradation.

Materials to Avoid:

- Strong Oxidizing Agents: Peroxides, permanganates, etc., will rapidly oxidize the thioether.
- Strong Bases: Hydroxides, alkoxides, etc., will catalyze aldol condensation.[9]
- Strong Acids: While more stable than its oxygen analogue, prolonged contact with strong acids should still be avoided.[11]

- Heat and Ignition Sources: Standard practice for organic chemicals.[11][12]

Stability-Indicating Analytical Methods

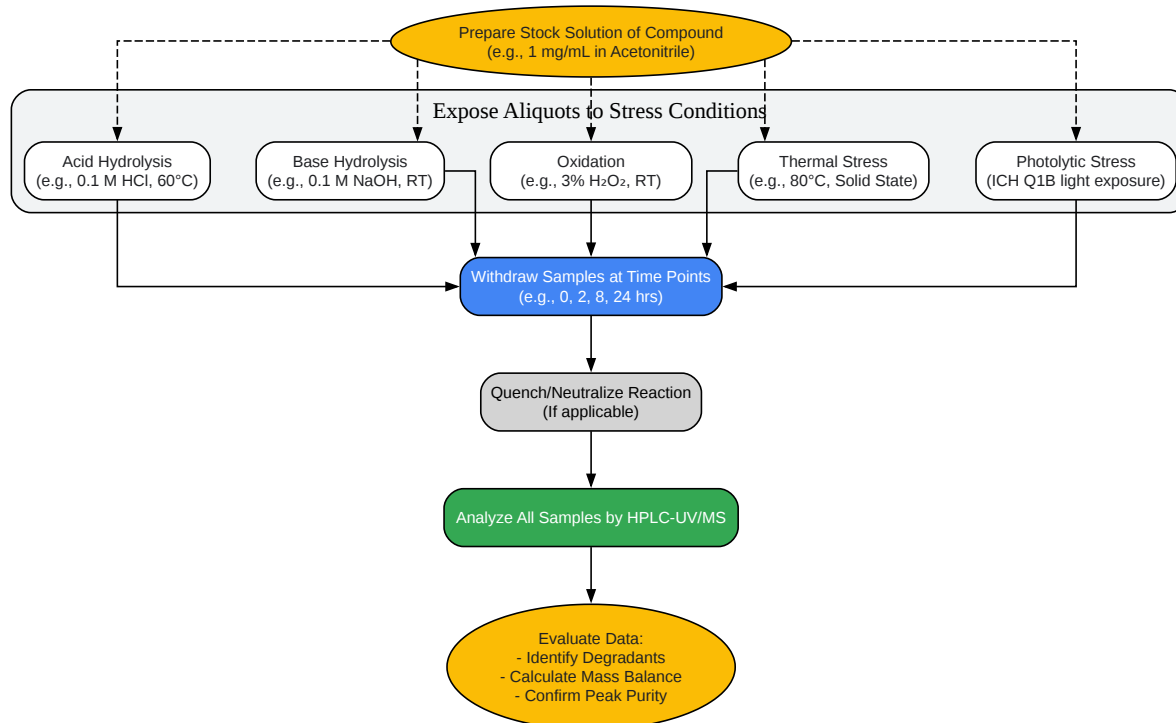
A robust analytical method is required to act as a self-validating system for stability. The chosen method must be able to separate the intact parent compound from all potential degradation products.

- High-Performance Liquid Chromatography (HPLC): This is the preferred technique for stability monitoring. A reverse-phase C18 column with a gradient of water and a polar organic solvent (like acetonitrile or methanol) can effectively separate the parent compound from its more polar (sulfoxide, sulfone) and less polar (dimer) degradation products. UV detection is suitable for this chromophore-containing molecule.[3][13]
- Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and can provide structural information on degradation products.[3]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are invaluable for the definitive structural elucidation of unknown degradation products formed during forced degradation studies.[6][13]

Experimental Protocols

Protocol: Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying likely degradation products and establishing the stability-indicating nature of an analytical method.[14][15] This protocol is based on ICH guidelines.[16]



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Caption: Experimental workflow for a forced degradation study.

Step-by-Step Methodology:

- Preparation: Prepare a stock solution of **Dihydro-2H-thiopyran-3(4H)-one** (e.g., 1 mg/mL) in an appropriate solvent like acetonitrile.
- Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

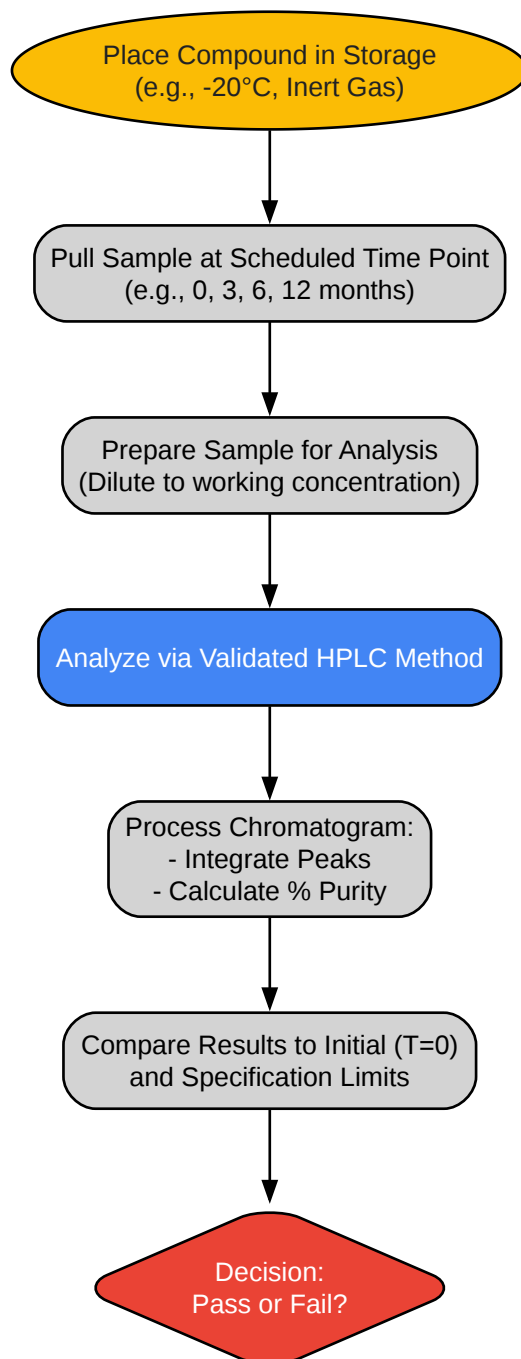
- Acidic: Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C.
 - Basic: Add an equal volume of 0.2 M NaOH. Keep at room temperature, as base-catalyzed reactions can be rapid.[3]
 - Oxidative: Add an appropriate volume of 3-6% hydrogen peroxide solution. Keep at room temperature.
 - Thermal: Store a solid sample of the compound in an oven at a high temperature (e.g., 80°C).
 - Photolytic: Expose both solid and solution samples to light conditions as specified in ICH guideline Q1B.
- Time Points: Withdraw samples at appropriate intervals (e.g., 0, 2, 8, 24, 48 hours).
 - Quenching: For acidic and basic samples, neutralize the solution with an equimolar amount of base or acid, respectively, to stop the degradation reaction before analysis.[3]
 - Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. Aim for 5-20% degradation to ensure significant degradants are formed without complete loss of the parent compound.[16]

Table 3: Typical Forced Degradation Conditions

Stress Type	Condition	Typical Duration
Acid Hydrolysis	0.1 M HCl at 60°C	24 - 48 hours
Base Hydrolysis	0.1 M NaOH at Room Temp	2 - 24 hours
Oxidation	3% H ₂ O ₂ at Room Temp	24 hours
Thermal	80°C (solid)	48 hours
Photolytic	1.2 million lux hours (visible)200 watt hours/m ² (UV)	Per ICH Q1B

Protocol: Routine Stability Monitoring using HPLC

This protocol outlines a method for routine quality control and long-term stability assessment.



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Caption: Workflow for routine long-term stability monitoring.

Step-by-Step Methodology:

- **Initial Analysis (T=0):** Upon receipt of a new batch, perform a full analysis using the stability-indicating HPLC method to establish the initial purity profile.
- **Storage:** Store the bulk material under the recommended long-term conditions (-20°C, inert atmosphere, protected from light).
- **Scheduled Pulls:** At predetermined time points (e.g., 3, 6, 9, 12, 24 months), remove an aliquot from storage.
- **Sample Preparation:** Allow the sample to equilibrate to room temperature before opening. Prepare a solution at the same concentration as the T=0 sample.
- **HPLC Analysis:** Analyze the sample using the identical, validated HPLC method.
- **Data Evaluation:** Compare the purity and impurity profile to the T=0 results. Look for any decrease in the main peak area (%) and any increase in existing impurities or the appearance of new impurity peaks.

Table 4: Example HPLC Method Parameters

Parameter	Specification
Column	C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A	Water + 0.1% Formic Acid
Mobile Phase B	Acetonitrile + 0.1% Formic Acid
Gradient	5% B to 95% B over 15 minutes
Flow Rate	1.0 mL/min
Detection	UV at 254 nm
Injection Volume	10 µL

Conclusion

While **Dihydro-2H-thiopyran-3(4H)-one** is a stable compound when handled correctly, its inherent chemical functionalities present clear risks of degradation through oxidation and base-catalyzed condensation. The key to maintaining its integrity lies in stringent control of its storage environment—specifically, exclusion of oxygen, light, and incompatible chemical agents, combined with low-temperature storage. By implementing the recommended storage protocols and utilizing robust, stability-indicating analytical methods, researchers and developers can ensure the quality, purity, and reliability of this versatile synthetic intermediate, thereby safeguarding the integrity of their scientific outcomes.

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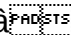
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